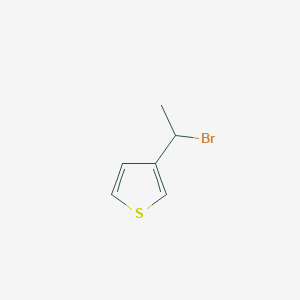

Thiophene, 3-(1-bromoethyl)-

Description

Significance of Thiophene (B33073) Scaffolds in Modern Chemical Research

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. ingentaconnect.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substitute for a phenyl ring in drug candidates, which can improve pharmacological properties. nih.gov Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ingentaconnect.comresearchgate.netnih.gov In the realm of materials science, thiophene-based polymers, like polythiophene, are renowned for their electrical conductivity, making them essential components in organic electronic devices such as solar cells and transistors. numberanalytics.comlongdom.org The versatility of the thiophene ring allows for the synthesis of complex molecules through various chemical reactions, including electrophilic substitution and cross-coupling reactions. numberanalytics.com

The Role of Halogenated Thiophenes as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the thiophene ring significantly enhances its synthetic utility. nih.gov Halogenated thiophenes serve as key precursors in a multitude of chemical transformations, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. sciforum.netrsc.org These reactions, often catalyzed by transition metals like palladium, enable the construction of more complex molecular architectures. rsc.orgresearchgate.net The halogen acts as a reactive handle, allowing for the strategic introduction of various functional groups at specific positions on the thiophene ring. nih.gov This controlled functionalization is crucial for the targeted synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govgoogle.com For instance, halogenated thiophenes are instrumental in creating building blocks for new classes of insecticides and in the synthesis of arylated anthraquinones. sciforum.netnih.gov

Specific Academic Relevance of Thiophene, 3-(1-bromoethyl)- within Heterocyclic Chemistry

Within the vast family of halogenated thiophenes, "Thiophene, 3-(1-bromoethyl)-" holds specific academic interest due to the reactivity of the bromoethyl group. This substituent provides a reactive site for nucleophilic substitution and elimination reactions, allowing for further functionalization of the thiophene core. The synthesis of this compound and its derivatives is an active area of research, with methods being developed to control regioselectivity and yield. For example, the synthesis of the related compound, α-bromo-2-propionyl thiophene, is a key step in the preparation of the anti-inflammatory drug tiaprofenic acid. google.com The reactivity of the C-Br bond in the ethyl group allows for the introduction of various nucleophiles, leading to a diverse range of 3-substituted thiophene derivatives. This makes it a valuable intermediate for creating libraries of compounds for screening in drug discovery and for developing novel organic materials.

Structure

3D Structure

Properties

CAS No. |

57846-05-6 |

|---|---|

Molecular Formula |

C6H7BrS |

Molecular Weight |

191.09 g/mol |

IUPAC Name |

3-(1-bromoethyl)thiophene |

InChI |

InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3 |

InChI Key |

XXTBLEISCRHFLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=C1)Br |

Origin of Product |

United States |

Mechanistic Studies and Reactivity of Thiophene, 3 1 Bromoethyl

Reaction Pathways Involving the Bromoethyl Moiety

The 1-bromoethyl substituent attached to the thiophene (B33073) ring is a key site for a variety of chemical transformations. The carbon atom bonded to the bromine is a secondary, thienylic carbon, analogous to a benzylic carbon. This position influences the mechanisms of substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon atom attached to the bromine in the 3-(1-bromoethyl)thiophene moiety is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions can proceed through either an SN1 or SN2 mechanism, with the preferred pathway depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

The SN1 pathway would involve the formation of a secondary thienyl-stabilized carbocation intermediate. The proximity of the thiophene ring allows for the delocalization of the positive charge, similar to a benzylic carbocation, which provides significant stabilization. The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. Thiophene derivatives are generally more reactive than their benzene (B151609) counterparts in nucleophilic substitution reactions. uoanbar.edu.iq

Table 1: Factors Influencing Nucleophilic Substitution Mechanism on 3-(1-bromoethyl)thiophene

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar, protic (e.g., ethanol, water) | Polar, aprotic (e.g., acetone, DMF) |

| Substrate | Stabilized carbocation | Sterically unhindered |

| Leaving Group | Good leaving group (Br⁻ is good) | Good leaving group (Br⁻ is good) |

Elimination Reactions Forming Vinyl Thiophene Derivatives

In the presence of a base, Thiophene, 3-(1-bromoethyl)- can undergo elimination reactions to form 3-vinylthiophene. This reaction competes with nucleophilic substitution. The mechanism can be either E1 or E2, paralleling the SN1 and SN2 pathways.

The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the brominated carbon, while the C-Br bond breaks simultaneously to form a double bond. This pathway is favored by strong, sterically hindered bases. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction, followed by the removal of a proton by a weak base to form the alkene.

Table 2: Conditions Favoring Elimination vs. Substitution

| Condition | Favored Reaction | Product |

|---|---|---|

| Strong, non-nucleophilic base (e.g., t-BuOK) | Elimination (E2) | 3-Vinylthiophene |

| Strong, nucleophilic base (e.g., EtO⁻) | Mixture of E2 and SN2 | 3-Vinylthiophene and 3-(1-ethoxyethyl)thiophene |

Radical Reactions and Polymerization Initiation by Bromoethyl Thiophenes

The C-Br bond in 3-(1-bromoethyl)thiophene can undergo homolytic cleavage to generate a thienyl-stabilized radical. This can be initiated by heat, UV light, or a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orguchicago.edu The resulting radical is relatively stable due to resonance with the thiophene ring.

This radical-forming capability makes bromoethyl thiophenes potential initiators for radical polymerization. tcichemicals.com In a process known as atom transfer radical polymerization (ATRP), the bromoethyl group can act as an initiator in the presence of a transition metal catalyst (e.g., a copper complex) to polymerize vinyl monomers. Furthermore, thiophene derivatives themselves can be polymerized to form conductive polymers like polythiophenes. google.comnih.gov While polymerization often involves coupling at the 2 and 5 positions of the thiophene ring, initiator molecules can be incorporated into the final polymer structure. google.comresearchgate.net

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.orgyoutube.com The rate of reaction is significantly faster than that of benzene. The position of substitution on the thiophene ring is directed by existing substituents.

Influence of the Bromoethyl Substituent on Thiophene Regioselectivity

The 3-(1-bromoethyl) group on the thiophene ring acts as an alkyl group, which is an activating, ortho-, para- director in electrophilic aromatic substitution. youtube.comlibretexts.org In the case of a 3-substituted thiophene, the "ortho" positions are C2 and C4, and the "para" position is C5.

Due to the electronic nature of the sulfur atom, the C2 and C5 positions (α-positions) of thiophene are inherently more reactive towards electrophiles than the C3 and C4 positions (β-positions). An activating group at the C3 position, such as the 1-bromoethyl group, will therefore primarily direct incoming electrophiles to the C2 and C5 positions.

Substitution at C2: This position is sterically less hindered than C4 and is electronically activated by both the sulfur atom and the 3-alkyl group.

Substitution at C5: This position is electronically activated and generally less sterically hindered than the C2 position relative to the 3-substituent.

Substitution at C4: This position is sterically hindered by the adjacent 3-substituent and is less electronically activated, making substitution here less favorable.

Therefore, the major products of electrophilic aromatic substitution on 3-(1-bromoethyl)thiophene are expected to be the 2- and 5-substituted derivatives. researchgate.net The ratio of these products can be influenced by the steric bulk of the electrophile; larger electrophiles will favor substitution at the less hindered C5 position. researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(1-bromoethyl)thiophene

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-3-(1-bromoethyl)thiophene, 5-Nitro-3-(1-bromoethyl)thiophene | 4-Nitro-3-(1-bromoethyl)thiophene |

| Halogenation | Br⁺, Cl⁺ | 2-Halo-3-(1-bromoethyl)thiophene, 5-Halo-3-(1-bromoethyl)thiophene | 4-Halo-3-(1-bromoethyl)thiophene |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-(1-bromoethyl)thiophene (due to steric hindrance) | 2-Acyl-3-(1-bromoethyl)thiophene |

Aromaticity and Reactivity Considerations of the Thiophene Core

Thiophene is considered an aromatic compound because it has a planar, cyclic, conjugated system with 6 π-electrons (4 from the carbons, 2 from a lone pair on sulfur), satisfying Hückel's rule. pharmaguideline.comslideshare.net Theoretical calculations suggest its degree of aromaticity is less than that of benzene but greater than that of furan. wikipedia.orgpharmaguideline.comquora.com The sulfur atom's ability to participate in the π-system using its lone pair electrons is key to this aromaticity. uoanbar.edu.iq

This aromatic character dictates its reactivity. Thiophene does not undergo addition reactions typical of simple sulfides or dienes but instead favors substitution reactions that preserve the stable aromatic ring. wikipedia.org The electron-rich nature of the ring, a result of the sulfur atom donating electron density, makes it highly reactive toward electrophiles. The order of aromaticity among five-membered heterocycles is generally considered to be thiophene > pyrrole (B145914) > furan, which is inversely related to the electronegativity of the heteroatom (O > N > S). pharmaguideline.comslideshare.netquora.com The lower electronegativity of sulfur allows for more effective delocalization of its lone pair into the ring, enhancing aromaticity and stability, but decreasing its reactivity in electrophilic substitutions compared to pyrrole and furan. slideshare.netquora.com

Oxidative and Reductive Transformations

Oxidative Desulfurization Processes of Thiophene Derivatives

The oxidative desulfurization (ODS) of thiophene and its derivatives is a significant area of research aimed at removing sulfur-containing compounds from fuels to mitigate environmental pollution from sulfur oxide emissions. dicp.ac.cn The general mechanism of ODS involves the oxidation of the sulfur atom in the thiophene ring to form sulfoxides and subsequently sulfones. dicp.ac.cn These oxidized products exhibit increased polarity, facilitating their removal from the nonpolar fuel matrix through extraction or adsorption. d-nb.info

Table 1: General Reactivity of Thiophene Derivatives in Oxidative Desulfurization

| Thiophene Derivative | General Reactivity Trend |

| Dibenzothiophenes | More reactive than benzothiophenes. dicp.ac.cn |

| Benzothiophenes | Less reactive than dibenzothiophenes. dicp.ac.cn |

| Thiophene with electron-donating groups | Increased rate of sulfide (B99878) to sulfoxide (B87167) conversion. dicp.ac.cn |

| Thiophene with electron-withdrawing groups | Decreased rate of sulfide to sulfoxide conversion. |

Note: This table represents general trends and not specific data for Thiophene, 3-(1-bromoethyl)-.

Electrochemical Polymerization Mechanisms of Substituted Thiophenes

Electrochemical polymerization is a widely utilized method for synthesizing conductive polythiophene films. winona.edu The process involves the anodic oxidation of thiophene monomers to form radical cations, which then couple to form dimers and subsequently longer polymer chains. winona.edudtic.mil The polymerization of thiophene typically occurs at potentials between 1.6 and 1.8 V. winona.edu

The mechanism is generally accepted to proceed through either a radical-monomer coupling or a radical-radical coupling. winona.edu The properties of the resulting polymer, such as conductivity and solubility, are highly dependent on the nature and position of the substituents on the thiophene ring. For instance, 3-alkyl-substituted thiophenes can yield soluble polymers. dtic.mil

While the electrochemical polymerization of numerous thiophene derivatives, such as 3-methylthiophene (B123197) and 3-(5-bromopentyl)thiophene, has been investigated, specific mechanistic studies on the electrochemical polymerization of Thiophene, 3-(1-bromoethyl)- are not detailed in the available literature. winona.edudtic.mil The presence of the 1-bromoethyl group at the 3-position would be expected to influence the oxidation potential of the monomer and the properties of the resulting polymer.

Table 2: Oxidation Potentials of Various Thiophene Monomers

| Monomer | Oxidation Potential (V vs. SCE) |

| Thiophene | ~1.6 - 1.8 winona.edu |

| 2,2'-Bithiophene | ~1.0 winona.edu |

| 3-Methoxythiophene | 1.1 researchgate.net |

| 3-Thiophenemethanol | 1.5 researchgate.net |

| 3-Thiopheneethanol | 1.5 researchgate.net |

| 3-Thiophenecarboxylic acid | 1.8 researchgate.net |

Note: This table provides examples for context and does not include data for Thiophene, 3-(1-bromoethyl)-.

Stereochemical Aspects of Reactions Involving Chiral 1-Bromoethyl Thiophenes

The 1-bromoethyl group in Thiophene, 3-(1-bromoethyl)- contains a chiral center at the carbon atom bonded to the bromine. Reactions involving this chiral center can proceed through various mechanisms, each with distinct stereochemical outcomes. libretexts.org

If a reaction at the chiral center proceeds via a mechanism where a bond to the chiral carbon is broken, the stereochemistry of the product depends on the reaction pathway. libretexts.org For instance, a unimolecular nucleophilic substitution (SN1) reaction would likely proceed through a planar carbocation intermediate, leading to a racemic mixture of enantiomers. libretexts.orglibretexts.org In contrast, a bimolecular nucleophilic substitution (SN2) reaction would typically result in an inversion of the stereochemical configuration. libretexts.org

Reactions where the bonds to the chiral center remain intact will preserve the original stereochemistry of that center. slideshare.net When a reaction introduces a new chiral center into a molecule that is already chiral, the products will be diastereomers. libretexts.org

Specific studies detailing the stereochemical outcomes of reactions involving chiral Thiophene, 3-(1-bromoethyl)- are not available in the surveyed scientific literature. Therefore, the discussion of stereochemical aspects remains general, based on established principles of organic reaction mechanisms. libretexts.orgslideshare.net

Table 3: Predicted Stereochemical Outcomes for Reactions at a Chiral Center

| Reaction Mechanism | General Stereochemical Outcome |

| SN1 | Racemization (formation of a 50:50 mixture of enantiomers). libretexts.orglibretexts.org |

| SN2 | Inversion of configuration. libretexts.org |

| Reaction not involving the chiral center | Retention of configuration. slideshare.net |

| Formation of a new chiral center | Formation of diastereomers. libretexts.org |

Note: This table outlines general principles of stereochemistry and does not present experimental data for Thiophene, 3-(1-bromoethyl)-.

Advanced Spectroscopic and Analytical Characterization Techniques for Thiophene, 3 1 Bromoethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of "Thiophene, 3-(1-bromoethyl)-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. For "Thiophene, 3-(1-bromoethyl)-", the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the 1-bromoethyl side chain.

The three protons on the thiophene ring (H-2, H-4, and H-5) would appear in the aromatic region, typically between 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-donating nature of the sulfur atom and the electronic effects of the 1-bromoethyl substituent. The proton on the carbon bearing the bromine atom (methine proton) is expected to be significantly deshielded, appearing as a quartet further downfield due to the electronegativity of the bromine. The methyl protons of the ethyl group would appear as a doublet in the upfield region. The integration of these signals would confirm the ratio of protons in the molecule, serving as a primary check for structural integrity and purity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Thiophene, 3-(1-bromoethyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | ~7.3 | Doublet of doublets | J ≈ 3.0, 1.5 |

| Thiophene H-4 | ~7.1 | Doublet of doublets | J ≈ 5.0, 1.5 |

| Thiophene H-5 | ~7.4 | Doublet of doublets | J ≈ 5.0, 3.0 |

| -CH(Br)- | ~5.2 | Quartet | J ≈ 7.0 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) is used to determine the number of unique carbon atoms and to probe the carbon skeleton of the molecule. The spectrum for "Thiophene, 3-(1-bromoethyl)-" would display six distinct signals corresponding to the six carbon atoms in the molecule.

The four carbons of the thiophene ring are expected to resonate in the aromatic region (typically 120-145 ppm). The carbon atom directly attached to the sulfur (C2 and C5) will have different chemical shifts from the other two (C3 and C4). The carbon atom of the bromoethyl group bonded to the bromine (methine carbon) will appear in the range of 40-50 ppm, while the methyl carbon will be found in the more shielded, upfield region of the spectrum (around 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for Thiophene, 3-(1-bromoethyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 | ~126 |

| Thiophene C-3 | ~142 |

| Thiophene C-4 | ~128 |

| Thiophene C-5 | ~122 |

| -CH(Br)- | ~45 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "Thiophene, 3-(1-bromoethyl)-", electron ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks of almost equal intensity (M⁺ and M+2), which is a characteristic signature for a monobrominated compound.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely include the loss of a bromine radical (M-Br) to form a stable secondary carbocation, and the cleavage of the ethyl group. Further fragmentation of the thiophene ring itself is also possible under high-energy conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Thiophene, 3-(1-bromoethyl)-" would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching from the aromatic thiophene ring and the aliphatic ethyl group, C=C stretching vibrations characteristic of the thiophene ring, and a C-Br stretching vibration. globalresearchonline.net

Table 3: Predicted IR Absorption Bands for Thiophene, 3-(1-bromoethyl)-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2990 - 2850 |

| Thiophene C=C | Stretching | 1550 - 1400 |

| Thiophene Ring | Breathing/Vibrations | ~1250, ~1050, ~850 |

Note: These are predicted frequency ranges. Actual values can vary.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation of "Thiophene, 3-(1-bromoethyl)-" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a highly suitable technique. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) could be used for separation. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for analysis and purification. A reversed-phase method would be most common, utilizing a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com Detection using a UV detector would be effective, as the thiophene ring contains a chromophore that absorbs UV light. This technique is particularly useful for purity analysis and for the isolation of the compound in larger quantities (preparative HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds in a mixture. For a compound like "Thiophene, 3-(1-bromoethyl)-", GC-MS serves as an essential tool for verifying its identity and assessing its purity after synthesis.

In a typical GC-MS analysis, the thiophene derivative is vaporized and injected into a gas chromatograph. The compound travels through a capillary column, where it is separated from any impurities or unreacted starting materials based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic value that can be used for identification under specific experimental conditions.

After separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is analyzed to produce a mass spectrum, which serves as a molecular "fingerprint". The mass spectrum of "Thiophene, 3-(1-bromoethyl)-" would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. Characteristic fragmentation patterns, such as the loss of a bromine atom or an ethyl group, provide further structural confirmation.

Table 1: Hypothetical GC-MS Data for Thiophene, 3-(1-bromoethyl)- This table is illustrative, as specific experimental data was not found in the provided search results.

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Retention Time (t_R) | Specific value under defined GC conditions | Compound identity (when compared to a standard) |

| Molecular Ion (M⁺) Peaks | Two peaks of nearly equal intensity at m/z corresponding to C₆H₇BrS | Confirmation of molecular weight and elemental composition (presence of one Br atom) |

| Key Fragment Ions | Peaks corresponding to [M-Br]⁺, [M-C₂H₅]⁺, [C₄H₃S]⁺ (thienyl) | Structural elucidation and confirmation |

Gel Permeation Chromatography (GPC) for Polymer Characterization from Thiophene Precursors

"Thiophene, 3-(1-bromoethyl)-" can serve as a monomer precursor for the synthesis of polythiophenes, a class of conducting polymers with significant interest in organic electronics. acs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers derived from such precursors. lcms.cz These parameters are crucial as they directly influence the polymer's physical and electronic properties, such as solubility, processability, and charge transport characteristics. kpi.uanih.gov

GPC separates polymer chains based on their hydrodynamic volume in solution. The polymer sample, dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or chlorobenzene, is passed through a column packed with porous gel beads. kpi.uansf.gov Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. Detectors, such as a differential refractive index (DRI) detector, measure the concentration of the polymer as it elutes from the column. nsf.gov

The resulting chromatogram is then used to determine the polymer's molecular weight averages, including the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ). intertek.com The ratio of these two values gives the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. mdpi.com A PDI value close to 1.0 indicates a narrow distribution, suggesting a well-controlled polymerization process. nih.gov GPC analysis is vital for establishing structure-property relationships in poly(3-alkylthiophene)s and ensuring batch-to-batch consistency. kpi.ualcms.cz

Table 2: Representative GPC Data for Poly(3-alkylthiophene)s Data compiled from studies on polymers similar to those derived from Thiophene, 3-(1-bromoethyl)-.

| Polymer | Mₙ (kDa) | Mₙ (kDa) | Polydispersity Index (PDI) | Source |

|---|---|---|---|---|

| Poly(3-hexylthiophene) | 8.1 | 12.1 | 1.49 | mdpi.com |

| Poly(3-hexylthiophene) | 2.3 | 2.8 | 1.23 | mdpi.com |

| P(PyT1-co-3DT25) | - | - | 2.8 | epa.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis

The "3-(1-bromoethyl)" substituent on the thiophene ring contains a chiral center, meaning "Thiophene, 3-(1-bromoethyl)-" exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary technique for analyzing such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

For the monomer itself, CD spectroscopy can be used to determine the enantiomeric excess and the absolute configuration of a sample. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The intensity of the CD signal is proportional to the concentration difference between the two enantiomers.

When chiral monomers like "Thiophene, 3-(1-bromoethyl)-" are polymerized, the resulting polymer can exhibit unique chiroptical properties arising from the chiral side chains. tandfonline.com These side chains can induce a helical, or twisted, conformation in the polymer backbone. tue.nl This induced helicity in the conjugated polythiophene backbone often results in strong CD signals in the region of the polymer's π-π* electronic transitions. tandfonline.com The shape and intensity of these CD signals, sometimes appearing as a split-type signal known as a bisignate Cotton effect, can provide detailed information about the polymer's secondary structure and the nature of inter-chain aggregation in solution or in thin films. tandfonline.com Therefore, CD spectroscopy is a crucial tool for investigating how the chirality of the monomeric precursor is transferred to the supramolecular structure of the resulting polymer. tandfonline.comresearchgate.net

Table 3: Application of Chiroptical Spectroscopy to Chiral Thiophene Systems

| Technique | Analyte | Information Obtained | Typical Observation |

|---|---|---|---|

| Circular Dichroism (CD) | Chiral Monomer (e.g., Thiophene, 3-(1-bromoethyl)-) | Enantiomeric purity, absolute configuration | Positive or negative Cotton effects |

| Circular Dichroism (CD) | Chiral Polythiophene | Induced backbone helicity, polymer conformation, aggregation state | Strong, often split-type, CD signals in the π-π* transition region tandfonline.comtandfonline.com |

Computational and Theoretical Investigations of Thiophene, 3 1 Bromoethyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying substituted thiophenes, providing accurate predictions of their geometric and electronic properties. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.gov

Molecular Geometry and Electronic Structure Calculations

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For thiophene (B33073) derivatives, DFT has been shown to provide structural parameters that are in good agreement with experimental data. nih.gov In the case of Thiophene, 3-(1-bromoethyl)-, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable structure.

Table 1: Representative Calculated Geometric Parameters for a Substituted Thiophene Ring (Example: 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Angle | C2–C3–C4 | 114.4° |

| Bond Angle | C2–C3–Br | 118.3° |

| Bond Angle | C4–C3–Br | 127.3° |

Note: Data is for a related brominated thiophene derivative and serves as an illustrative example. rroij.com

The electronic structure analysis involves examining the distribution of electron density throughout the molecule. The presence of the electronegative bromine atom and the sulfur heteroatom in the thiophene ring significantly influences this distribution, creating a unique electronic environment that dictates the molecule's reactivity.

Reactivity Descriptors and Active Site Prediction (e.g., Fukui functions, Molecular Electrostatic Potential)

To understand a molecule's chemical reactivity, DFT provides powerful conceptual tools known as reactivity descriptors. These descriptors help predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface. It reveals regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For a molecule like Thiophene, 3-(1-bromoethyl)-, the MEP map would likely show a negative potential (electron-rich) region around the sulfur atom and the π-system of the thiophene ring, and a positive potential (electron-poor) region around the hydrogen atoms and potentially near the bromine atom due to the σ-hole effect. tandfonline.comresearchgate.net

Fukui functions () provide a more quantitative measure of a site's reactivity. researchgate.netias.ac.in They indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. There are three main types of Fukui functions:

: For nucleophilic attack (measures reactivity towards an electron donor).

: For electrophilic attack (measures reactivity towards an electron acceptor).

: For radical attack.

By calculating these indices for each atom, the most reactive sites can be identified. semanticscholar.org For Thiophene, 3-(1-bromoethyl)-, the carbon atoms of the thiophene ring, particularly C2 and C5, are generally susceptible to electrophilic attack. The bromine atom would be a primary site for nucleophilic attack or involvement in radical reactions. researchgate.netsemanticscholar.org

HOMO-LUMO Analysis and Energy Gap Determination for Reactivity Insights

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic properties. nih.gov

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. e3s-conferences.org

For thiophene derivatives, both the HOMO and LUMO are typically delocalized over the π-system of the ring. mdpi.com The introduction of a 3-(1-bromoethyl) substituent would influence the energies of these orbitals. DFT calculations are used to precisely determine these energy levels and the resulting gap, providing critical insights into the molecule's electronic behavior and potential applications in materials science. rroij.come3s-conferences.org

Table 2: Representative FMO Energies and Energy Gaps for Thiophene Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Ethynylthiophene | -6.14 | -0.91 | 5.23 | nih.gov |

| 3-Thiophene Acetic Acid | -6.72 | -0.91 | 5.81 | nih.gov |

| A Brominated Thiophene Chalcone | -6.367 | -2.705 | 3.662 | rroij.com |

Transition State Analysis and Reaction Energetics

DFT is also employed to study reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. For reactions involving Thiophene, 3-(1-bromoethyl)-, such as nucleophilic substitution at the carbon bearing the bromine, or electrophilic addition to the ring, DFT can be used to model the entire reaction pathway.

Molecular Dynamics (MD) Simulations of Thiophene Derivatives

While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). rsc.org

For thiophene derivatives, MD simulations can provide insights into:

Conformational Dynamics : How the 1-bromoethyl side chain rotates and flexes over time.

Solvation : The structure and dynamics of solvent molecules around the solute.

Intermolecular Interactions : How multiple molecules of Thiophene, 3-(1-bromoethyl)- interact with each other in a condensed phase.

Binding Stability : In drug design, MD simulations are used to confirm the stability of a ligand (like a thiophene derivative) within the binding pocket of a protein. mdpi.comnih.gov

MD simulations on thiophene-based systems have been used to understand their structural requirements for binding to biological targets and to confirm the stability of docked complexes. nih.govnih.gov

Theoretical Prediction of Spectroscopic Properties (e.g., GIAO for NMR, TD-DFT for UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, theoretical chemical shifts can be obtained. These calculated shifts are then compared with experimental data to confirm the molecular structure. For Thiophene, 3-(1-bromoethyl)-, GIAO calculations would predict the specific chemical shifts for each unique proton and carbon atom in the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The results provide key information such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption bands. rroij.com TD-DFT studies on substituted thiophenes help to understand how different functional groups affect their optical properties. nih.gov

Table 3: Representative TD-DFT Calculated UV-Vis Properties for a Thiophene Derivative

| Excitation | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 350 | 3.54 | 0.85 | HOMO → LUMO |

| S0 → S2 | 280 | 4.43 | 0.15 | HOMO-1 → LUMO |

Note: The values presented are hypothetical and illustrative of typical TD-DFT output for a substituted thiophene.

Applications in Advanced Materials and Organic Synthesis Involving Thiophene, 3 1 Bromoethyl

Polymer Chemistry and Conjugated Systems

The functional handle provided by the bromoethyl group makes 3-(1-bromoethyl)thiophene and its derivatives particularly valuable in the synthesis of specialized conjugated polymers. This functionality allows for both the direct polymerization into functional backbones and the post-polymerization modification to introduce desired properties.

Precursor for Regioregular Polythiophenes and Oligothiophenes

The performance of polythiophenes in electronic applications is highly dependent on the structural regularity of the polymer chain. cmu.edu Regioregular, specifically head-to-tail (HT) coupled, poly(3-alkylthiophenes) (P3ATs) exhibit enhanced electronic and optical properties due to their ability to form well-ordered, planar structures that facilitate charge transport. cmu.edunih.gov

Thiophene (B33073), 3-(1-bromoethyl)- and its derivatives are key monomers for creating such highly ordered polymers. The synthesis of regioregular P3ATs is often achieved through transition-metal-catalyzed cross-coupling polymerizations. nih.gov Methods like the Grignard Metathesis (GRIM) polymerization and the McCullough method are prominent examples. cmu.eduresearchgate.net These methods typically start with 2,5-dihalo-3-substituted thiophene monomers. For instance, a monomer like 2,5-dibromo-3-(1-bromoethyl)thiophene can be polymerized to create a polythiophene backbone with latent reactive sites along the chain. ubc.ca

The GRIM method involves the treatment of a 2,5-dibromo-3-alkylthiophene with an alkyl Grignard reagent, leading to a magnesium-bromine exchange. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, polymerizes the resulting organometallic intermediate into a highly regioregular HT-coupled polymer. cmu.eduresearchgate.net This precise control over the polymer's microstructure is essential for achieving the desired electronic properties.

Similarly, in the synthesis of oligothiophenes, which are used in applications like OLEDs and OFETs, functionalized thiophene building blocks are crucial. Coupling reactions, such as Suzuki and Stille couplings, are employed to systematically build these well-defined, shorter-chain conjugated systems from halo-substituted thiophene precursors. jcu.edu.au The bromoethyl group can be carried through these synthetic steps or used to link oligomers together.

| Method | Typical Monomer | Key Reagents | Primary Advantage | Reference |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard Reagent, Ni(dppp)Cl₂ | High regioregularity (>95% HT) | researchgate.net |

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | First synthesis of nearly 100% HT-PATs | cmu.edupkusz.edu.cn |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*), Ni(dppe)Cl₂ | Predominant formation of the 5-metallated intermediate | pkusz.edu.cn |

Design of Functionalized Polythiophenes for Optoelectronic Applications

The ability to tailor the properties of polythiophenes is critical for their use in optoelectronic devices such as light-emitting diodes (LEDs), photovoltaics, and field-effect transistors. rsc.orgflinders.edu.au Thiophene, 3-(1-bromoethyl)- is an ideal precursor for creating functionalized polythiophenes because the bromoethyl side chain provides a site for post-polymerization modification. ubc.ca

A powerful strategy involves copolymerizing a monomer like 2,5-dibromo-3-(2-bromoethyl)thiophene with another 3-alkylthiophene, such as 2,5-dibromo-3-hexylthiophene, using the GRIM procedure. ubc.ca This results in a regioregular copolymer (Poly-1) that contains reactive bromide groups distributed along the polymer backbone. These bromide sites can be converted into other functional groups. For example, they can be transformed into azide (B81097) groups, which then allows for the attachment of a wide variety of molecules via "Click" chemistry. ubc.ca This post-polymerization functionalization allows for the fine-tuning of the polymer's optical and electronic properties without disrupting the highly ordered, conjugated backbone that was established during the initial polymerization. ubc.ca The structural regularity ensures efficient charge transport, while the attached functional groups can be used to control solubility, energy levels, or sensing capabilities. ubc.ca

| Step | Description | Example Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1. Copolymerization | Synthesis of a regioregular polythiophene with bromoalkyl side chains via GRIM polymerization. | 2,5-dibromo-3-(2-bromoethyl)thiophene + 2,5-dibromo-3-hexylthiophene | Create a conjugated backbone with reactive handles. | ubc.ca |

| 2. Functional Group Conversion | Conversion of the bromide groups to a more versatile functional group. | Sodium Azide (NaN₃) | Prepare the polymer for "Click" chemistry. | ubc.ca |

| 3. "Click" Chemistry | Attachment of various functional molecules to the polymer backbone. | Alkynes (for reaction with azide groups) | Tailor optoelectronic properties for specific applications. | ubc.ca |

Synthesis of Amphiphilic Macromonomers and Grafted Conjugated Polymers

Grafted conjugated polymers, which consist of a rigid conjugated backbone and flexible side chains, are of great interest for creating self-assembling materials and improving processability. rsc.org The bromoethyl group on a thiophene monomer or a polythiophene chain can act as an initiation site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). semanticscholar.org

For example, a polythiophene macroinitiator can be synthesized from a monomer like 3-[1-ethyl-2-(2-bromoisobutyrate)]thiophene. This polymer, bearing ATRP initiator sites, can then be used to "graft from" flexible polymer chains, such as poly(2,2,6,6-tetramethylpiperidin-4-yl methacrylate) (PTMPM). semanticscholar.org This creates a well-defined graft copolymer architecture. Such materials can combine the electronic properties of the conjugated backbone with the physical properties of the grafted chains, leading to materials suitable for applications like organic radical batteries. semanticscholar.org

This approach allows for the creation of amphiphilic structures if hydrophilic polymers are grafted onto the hydrophobic polythiophene backbone. These amphiphilic graft copolymers can self-assemble into ordered nanostructures in solution or in the solid state, which is highly desirable for applications in sensors and organic electronics. semanticscholar.org Post-polymerization modification using techniques like thiol-ene click chemistry or nucleophilic aromatic substitution (SNAr) can also be used to graft polymer chains onto a functionalized conjugated backbone. rsc.orgnih.govkaust.edu.sa

Building Block in Complex Organic Molecule Synthesis

Beyond polymer science, Thiophene, 3-(1-bromoethyl)- is a valuable intermediate for constructing a wide array of complex organic molecules and heterocyclic systems. The reactivity of both the thiophene ring and the bromoethyl side chain can be strategically exploited.

Synthesis of Diverse 3-Substituted Thiophenes

3-Bromothiophene (B43185) is a cornerstone intermediate for the synthesis of various 3-substituted thiophenes. orgsyn.orggoogle.com In the case of Thiophene, 3-(1-bromoethyl)-, the bromine atom on the ethyl side chain is a reactive leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a vast range of functional groups at this position, leading to a diverse library of 3-substituted thiophene derivatives.

The C-Br bond in the ethyl group can react with nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility makes it a key building block for creating molecules with tailored properties for applications in medicinal chemistry and materials science. urfu.ru For example, such derivatives are integral to the synthesis of pharmacologically active compounds and specialized dyes. google.com

Formation of Fused Heterocyclic Systems (e.g., Naphthothiophenes from Thiophene Intermediates)

Thiophene derivatives serve as essential precursors for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with other aromatic or heterocyclic rings. derpharmachemica.comresearchgate.net Naphtho[2,3-b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, is one such system that has been synthesized from thiophene intermediates. researchgate.netchemrxiv.org

A common method for constructing these fused systems is the Bradsher cyclization, which is an intramolecular electrophilic aromatic substitution. chemrxiv.org In this type of synthesis, a 3-substituted thiophene is first elaborated into a more complex intermediate containing an electrophilic center (such as an acyl or aldehyde group) that can cyclize onto the thiophene ring. For instance, a thiophene derivative can be functionalized to create a substrate that, upon treatment with an acid catalyst like polyphosphoric acid or BF3 etherate, undergoes intramolecular cyclization to form the naphthothiophene core. chemrxiv.org

While Thiophene, 3-(1-bromoethyl)- may not be the direct starting material in all reported syntheses, its functional handle allows it to be converted into the necessary precursors for these cyclization reactions. For example, the bromoethyl group could be transformed into a vinyl group, which can then participate in photochemical oxidative cyclization (Mallory reaction) to form fused aromatic systems. rsc.org This strategic functionalization makes it a valuable starting point for accessing complex, polycyclic heteroaromatic structures.

Precursor for Novel Scaffolds in Medicinal Chemistry (Focus on Synthesis)

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs due to their wide range of biological activities. nih.govnih.gov The thiophene ring is a versatile pharmacophore that can interact with various biological targets. The introduction of specific substituents onto the thiophene core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, and its pharmacological profile. nih.gov

The compound Thiophene, 3-(1-bromoethyl)- serves as a valuable starting material for the synthesis of novel and diverse molecular scaffolds. The key to its utility lies in the reactive 1-bromoethyl group attached to the 3-position of the thiophene ring. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The synthetic potential of Thiophene, 3-(1-bromoethyl)- allows for the creation of various derivatives. By reacting it with different nucleophiles, a diverse library of compounds can be generated, each with the potential for unique biological activity. For instance, reaction with amines can lead to the formation of aminothiophene derivatives, which are precursors to compounds with potential anticancer or antimicrobial properties. Similarly, substitution with oxygen- or sulfur-containing nucleophiles can yield ethers and thioethers, respectively, expanding the chemical space for drug discovery.

The following table outlines several synthetic pathways that utilize Thiophene, 3-(1-bromoethyl)- as a precursor for generating novel medicinal chemistry scaffolds.

| Target Scaffold Class | Synthetic Reaction Type | Potential Therapeutic Area |

|---|---|---|

| 3-(1-Azidoethyl)thiophene | Nucleophilic Substitution (with NaN₃) | Precursor for triazole synthesis (Click Chemistry) |

| 3-(1-Aminoethyl)thiophene Derivatives | Nucleophilic Substitution (with primary/secondary amines) | Anticancer, CNS agents |

| Thiophene-containing Quaternary Ammonium Salts | Nucleophilic Substitution (with tertiary amines) | Antimicrobial agents |

| 3-(1-Thioethyl)thiophene Derivatives | Nucleophilic Substitution (with thiols) | Enzyme inhibitors |

| 3-(1-Cyanoethyl)thiophene | Nucleophilic Substitution (with NaCN) | Intermediate for carboxylic acids, amines, and amides |

These examples demonstrate how the 1-bromoethyl group acts as a versatile chemical handle, enabling chemists to build upon the thiophene core to design and synthesize new chemical entities with potential therapeutic applications. nih.govresearchgate.netmdpi.com

Potential for Chiral Auxiliary and Ligand Synthesis

The presence of a stereocenter at the carbon atom bearing the bromine in Thiophene, 3-(1-bromoethyl)- makes it an attractive candidate for applications in asymmetric synthesis, specifically as a precursor for chiral auxiliaries and chiral ligands.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary is removed. The chiral 1-(thiophen-3-yl)ethyl moiety, derived from Thiophene, 3-(1-bromoethyl)-, has the potential to function as such an auxiliary. After substitution of the bromine with a suitable functional group (e.g., hydroxyl or amino), the resulting chiral fragment can be attached to a prochiral substrate. The steric and electronic properties of the thiophene ring can then influence the approach of a reagent, leading to the preferential formation of one diastereomer over another.

In the field of catalysis, chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. researchgate.net These catalysts are crucial for asymmetric reactions, where they can produce a desired enantiomer of a product in high excess. Thiophene-based structures have been successfully used to create C₂-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes and bis(imidazolinyl)thiophenes, which have proven effective in metal-catalyzed asymmetric reactions like the Friedel-Crafts alkylation. nih.gov

Thiophene, 3-(1-bromoethyl)- can serve as a starting point for the synthesis of novel chiral ligands. The enantiomerically pure forms of 3-(1-bromoethyl)thiophene, obtained through chiral resolution or asymmetric synthesis, can be elaborated into more complex structures. For example, the bromoethyl group can be converted into phosphine (B1218219), amine, or alcohol functionalities, which are common coordinating groups in metal-binding ligands. The resulting thiophene-based ligands can be tested in various asymmetric catalytic reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. researchgate.net

The table below illustrates the potential transformations of Thiophene, 3-(1-bromoethyl)- into chiral building blocks for asymmetric synthesis.

| Target Chiral Moiety | Synthetic Application | Key Transformation |

|---|---|---|

| Chiral 1-(Thiophen-3-yl)ethanol | Chiral Auxiliary, Ligand Synthesis | Hydrolysis or reaction with a hydroxide (B78521) source |

| Chiral 1-(Thiophen-3-yl)ethylamine | Chiral Auxiliary, Ligand Synthesis | Reaction with ammonia (B1221849) or primary amines |

| Chiral Thiophene-based Phosphines | Chiral Ligands for Asymmetric Catalysis | Reaction with phosphides (e.g., KPPh₂) |

| Chiral Thiophene-based Schiff Bases | Chiral Ligands for Asymmetric Oxidation | Conversion to amine followed by condensation with an aldehyde |

The development of new chiral auxiliaries and ligands from readily accessible starting materials like Thiophene, 3-(1-bromoethyl)- is an active area of research, with the potential to provide new tools for the efficient and selective synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Future Research Directions and Emerging Trends for Thiophene, 3 1 Bromoethyl

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-(1-bromoethyl)thiophene is increasingly focused on the adoption of sustainable and green chemistry principles to minimize environmental impact. Traditional methods for synthesizing halogenated thiophenes often rely on harsh reagents and generate significant waste. Emerging research, however, points toward more environmentally benign alternatives. One promising approach involves using simple, non-toxic inorganic reagents and environmentally friendly solvents like ethanol. For instance, methodologies utilizing sodium halides as a source for electrophilic halogens have been successfully developed for creating 3-bromo and other halogenated thiophenes under mild conditions, resulting in high product yields.

Catalyst Development for Enhanced Selectivity and Efficiency in Thiophene (B33073) Derivatization

Advances in catalyst design are pivotal for improving the synthesis and functionalization of 3-(1-bromoethyl)thiophene. The development of highly efficient and selective catalysts is crucial for controlling the regiochemistry of reactions and for enabling the construction of complex molecular architectures. Transition metal catalysts, particularly those based on palladium and nickel, have been instrumental in the development of regioregular thiophene-based polymers.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming new carbon-carbon bonds with brominated thiophenes. Research is focused on developing catalyst systems that are highly active, allowing for low catalyst loadings, and that function under mild, environmentally friendly conditions, such as in water at ambient temperature. For instance, palladacyclic catalyst precursors have demonstrated high activity for Suzuki-Miyaura cross-coupling in neat water, allowing for an efficient and sustainable aqueous protocol. The choice of ligands, such as bulky phosphines, and bases like potassium phosphate (B84403) (K₃PO₄), is critical for achieving optimal reaction conditions and high yields.

Nickel-based catalysts are also emerging as powerful tools for thiophene derivatization, particularly for C-H functionalization and Kumada catalyst-transfer polymerization (KCTP). These methods offer high atomic efficiency and enable the synthesis of novel conjugated polymers under mild conditions. Furthermore, the development of chiral catalysts is opening new avenues for the asymmetric functionalization of thiophenes. Chiral Brønsted base catalysts, for example, can mediate asymmetric transformations to create chiral thiophene derivatives with excellent stereoselectivity, which is significant for applications in pharmaceutical science and organic materials.

Below is a table summarizing various catalytic systems used in thiophene derivatization:

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Cross-Coupling | Effective for synthesizing 2,5-biaryl-3-hexylthiophenes; moderate to good yields. |

| Palladium(II) chloride / tris(o-methoxyphenyl)phosphine | Direct C-H Arylation | Performed in water, enabling a green synthesis protocol. |

| Nickel-based catalysts | C–H Functionalization / KCTP | Vital for synthesis of regioregular polymers with superior atomic efficiency. |

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and optimizing the synthesis of thiophene derivatives like 3-(1-bromoethyl)thiophene. These in silico methods allow researchers to understand molecular interactions, reaction mechanisms, and electronic properties, thereby guiding the rational design of new materials and synthetic pathways.

DFT calculations can accurately predict a range of molecular properties, including optimized molecular structures, electronic characteristics (such as ionization potential and electron affinity), and spectroscopic data (like vibrational frequencies and NMR chemical shifts). This predictive power is crucial for designing novel thiophene-based molecules with tailored electronic and optical properties for applications in organic electronics. For example, by studying frontier molecular orbitals (FMOs) and band gaps, scientists can pre-screen candidate molecules for their potential as high-performance electron transport materials in organic photovoltaics.

Computational studies also provide deep insights into reaction mechanisms. For instance, theoretical investigations into the pyrolysis of thiophene have elucidated complex reaction pathways and decomposition products, which is critical for understanding the stability of these compounds at high temperatures. Similarly, DFT can be used to study the excited states involved in photochemical reactions, such as the photocyclization of styrylthiophenes to form thiahelicenes, predicting the regio- and stereochemical outcomes. This ability to model reaction energetics and transition states helps in optimizing reaction conditions to favor desired products and improve yields, reducing the need for extensive empirical experimentation.

The following table highlights key parameters that can be predicted using DFT for thiophene derivatives:

| Predicted Property | Application in Research and Development |

|---|---|

| Molecular Geometry | Understanding of 3D structure and steric effects. |

| Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO) | Designing materials with specific electronic and optical properties for devices like solar cells. |

| Band Gap | Tuning conductivity and semiconducting properties. |

| Reaction Energy Barriers | Optimizing reaction conditions and predicting product selectivity. |

Integration of Thiophene, 3-(1-bromoethyl)- into Novel Functional Materials Architectures

Thiophene, 3-(1-bromoethyl)- serves as a versatile building block for the creation of novel functional materials, particularly π-conjugated polymers with applications in organic electronics. The ability to introduce substituents onto the thiophene ring allows for the fine-tuning of the electronic, optical, and morphological properties of the resulting materials. These materials are central to the development of devices such as organic thin-film transistors, organic photovoltaics, and sensors.

The synthesis of polythiophenes and their derivatives is a major area of research. The bromo-functional group on 3-(1-bromoethyl)thiophene is a key reactive site, enabling polymerization through various cross-coupling reactions. This leads to the formation of regioregular polymers, where the monomer units are connected in a consistent head-to-tail fashion, which is crucial for achieving high charge carrier mobility in electronic devices. The ethyl side chain can also influence the solubility and processability of the polymers, which are important factors for fabricating thin films for devices.

Functionalized polythiophenes are being explored for a wide range of applications. For example, polymers derived from 3-bromomethyl-thiophene have been used as transducers in ammonia (B1221849) sensors, demonstrating high selectivity. In the field of organic photovoltaics, thiophene-based polymers act as donor materials in the active layer of solar cells. The design of these polymers often involves creating donor-acceptor architectures to control the band gap and optimize energy level alignment for efficient charge separation and collection. Furthermore, the unique properties of thiophene-based materials are being harnessed in biomedical applications, including cancer cell adhesion studies and controlled drug release systems. The continued development of synthetic strategies will undoubtedly lead to new generations of thiophene-based materials with enhanced performance and novel functionalities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1-bromoethyl)thiophene while minimizing side reactions?

- Methodological Answer :

- Use sodium hydride (NaH) in dimethylformamide (DMF) to facilitate homogeneous reactions and suppress side products, as demonstrated in analogous thiophene alkylation studies .

- Control reaction temperature (e.g., room temperature for bromoethyl group introduction) to avoid over-alkylation or degradation .

- Monitor reaction progress via thin-layer chromatography (TLC) or ¹H NMR to identify intermediates and optimize quenching conditions .

Q. What characterization techniques are critical for confirming the structure of 3-(1-bromoethyl)thiophene?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook) to verify bromoethyl substitution patterns .

- Mass spectrometry (MS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C, H, Br, and S content .

Q. How should 3-(1-bromoethyl)thiophene be stored to prevent decomposition?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at <4°C to inhibit bromine displacement or oxidation, as recommended for bromomethylated thiophene analogs .

- Use amber glass vials to avoid photodegradation, given the UV sensitivity of brominated compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the bromoethyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with 3-(1-bromoethyl)thiophene?

- Methodological Answer :

- Perform DFT calculations to model electron density at the C-Br bond and predict reactivity. Compare with experimental results from palladium/copper-catalyzed couplings .

- Use cyclic voltammetry to assess redox behavior, which correlates with catalytic turnover in coupling reactions .

- Optimize ligand choice (e.g., biphenylphosphines) to mitigate steric hindrance from the ethyl group .

Q. What strategies mitigate polymerization side reactions during the synthesis of 3-(1-bromoethyl)thiophene derivatives?

- Methodological Answer :

- Introduce radical inhibitors (e.g., TEMPO) to suppress unintended radical-initiated polymerization during bromoethylation .

- Use microwave-assisted synthesis for precise temperature control, reducing thermal degradation pathways observed in traditional heating methods .

Q. How can computational methods predict the spectroscopic properties of 3-(1-bromoethyl)thiophene derivatives?

- Methodological Answer :

- Apply time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, validated against experimental data from NIST references .

- Use molecular dynamics simulations to model solvent effects on NMR chemical shifts, particularly in polar aprotic solvents like DMF .

Q. What are the challenges in synthesizing thienyl-bridged oligomers using 3-(1-bromoethyl)thiophene as a monomer?

- Methodological Answer :

- Address regioselectivity issues by pre-functionalizing the thiophene ring with directing groups (e.g., esters) to control coupling positions .

- Characterize oligomer electronic properties via UV-Vis-NIR spectroscopy and electrochemical gap measurements to assess conjugation length and conductivity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.